An In-Depth Technical Guide to 2,2-Dichloroacetamide: Properties, Structure, and Applications
An In-Depth Technical Guide to 2,2-Dichloroacetamide: Properties, Structure, and Applications
Foreword: Unveiling the Duality of a Simple Molecule
In the vast landscape of organic chemistry, it is often the seemingly simple molecules that harbor the most fascinating complexities and diverse applications. 2,2-Dichloroacetamide is a prime example of such a compound. While its structure is straightforward, its chemical behavior and biological interactions have paved the way for significant advancements in both agriculture and pharmaceutical research. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the core chemical properties, structure, and multifaceted applications of 2,2-Dichloroacetamide. We will delve into not just the "what," but the "why," providing insights into the causality behind its utility and the experimental considerations that are paramount for its effective use.
Fundamental Chemical Identity
2,2-Dichloroacetamide, a chlorinated derivative of acetamide, is a white crystalline solid at standard conditions.[1][2] Its fundamental identifiers are crucial for unambiguous documentation and procurement in a research setting.
| Property | Value | Source |
| Molecular Formula | C₂H₃Cl₂NO | [3][4] |
| Molecular Weight | 127.96 g/mol | [5] |
| CAS Number | 683-72-7 | [1][2] |
| IUPAC Name | 2,2-Dichloroacetamide | [2] |
| Synonyms | Dichloroacetamide | [2][4][5] |
Molecular Structure and Spectroscopic Profile
The reactivity and biological activity of 2,2-dichloroacetamide are intrinsically linked to its molecular architecture. The presence of two chlorine atoms on the alpha-carbon significantly influences the electron distribution within the molecule, impacting the reactivity of the amide group.
Structural Representation
The three-dimensional arrangement of atoms in 2,2-dichloroacetamide is fundamental to understanding its interactions with biological macromolecules.
Caption: Ball-and-stick model of 2,2-Dichloroacetamide.
Spectroscopic Characterization: A Window into Molecular Behavior
Spectroscopic techniques are indispensable for the verification of the identity and purity of 2,2-dichloroacetamide. Each method provides a unique piece of the structural puzzle.
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Infrared (IR) Spectroscopy: The IR spectrum of 2,2-dichloroacetamide is characterized by strong absorption bands corresponding to the N-H stretching of the primary amide (around 3400-3200 cm⁻¹) and the C=O (carbonyl) stretching (around 1680-1650 cm⁻¹). The C-Cl stretching vibrations are typically observed in the fingerprint region (below 800 cm⁻¹).
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is relatively simple, showing a singlet for the methine proton (CHCl₂) typically in the range of 6.0-6.5 ppm, and a broad singlet for the two amide protons (NH₂) which can vary in chemical shift depending on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon (C=O) around 165-170 ppm and a signal for the dichlorinated carbon (CHCl₂) at a lower field, typically around 65-75 ppm.
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-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 127. The isotopic pattern of the molecular ion is characteristic of a molecule containing two chlorine atoms, with peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1.[4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2,2-dichloroacetamide is essential for its handling, formulation, and for predicting its environmental fate.
| Property | Value | Source |
| Appearance | White crystalline solid | [1] |
| Melting Point | 98-100 °C | [2][3] |
| Boiling Point | 233-234 °C at 745 mmHg | [2][3][6] |
| Solubility | Soluble in water (71 g/L) | [3] |
| logP (o/w) | 0.190 | [1] |
| Vapor Pressure | 0.016 mmHg at 20 °C (estimated) | [1] |
| Flash Point | 104.3 °C | [1] |
The moderate water solubility and low octanol-water partition coefficient (logP) suggest that 2,2-dichloroacetamide has a degree of hydrophilicity, which is a key factor in its biological activity and environmental mobility.[7]
Synthesis and Reactivity
Synthetic Pathway: A Practical Laboratory Protocol
A common method for the synthesis of 2,2-dichloroacetamide involves the reaction of trichloroacetaldehyde (chloral) with ammonia in the presence of potassium cyanide.[3]
Experimental Protocol: Synthesis of 2,2-Dichloroacetamide
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Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.
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Reagent Preparation: Prepare a solution of aqueous ammonia in the flask and cool it in an ice bath to 0-5 °C.
-
Addition of Reactants: Slowly add trichloroacetaldehyde (chloral) dropwise from the dropping funnel to the cooled ammonia solution while maintaining the temperature below 10 °C. A solution of potassium cyanide is then carefully added.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting materials.
-
Workup and Isolation: Upon completion, the reaction mixture is typically acidified and the product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure, white crystals of 2,2-dichloroacetamide.
Rationale for Experimental Choices: The slow, dropwise addition and cooling are crucial to control the exothermic nature of the reaction and prevent the formation of side products. The use of potassium cyanide facilitates the haloform reaction-like process. Acidification during workup ensures that the amide product is in its neutral form for efficient extraction into the organic phase.
Chemical Reactivity
The dichloromethyl group is a strong electron-withdrawing group, which makes the amide protons more acidic than in acetamide. The amide group can undergo hydrolysis under both acidic and basic conditions to yield dichloroacetic acid and ammonia.[8]
Applications in Research and Industry
The unique chemical properties of 2,2-dichloroacetamide have led to its use in diverse fields, most notably in agriculture as a herbicide safener.
Herbicide Safeners: Protecting Crops from Chemical Injury
Dichloroacetamide derivatives, including 2,2-dichloroacetamide itself, are a major class of herbicide safeners.[9][10] They are applied in combination with herbicides to protect crops, particularly maize, from herbicide-induced injury.[9][11]
Mechanism of Action: A Cellular Defense Boost
The primary mechanism by which dichloroacetamide safeners protect plants is by enhancing the plant's natural detoxification pathways.[11] This involves the induction of genes encoding for glutathione S-transferases (GSTs), enzymes that catalyze the conjugation of the herbicide with the endogenous antioxidant glutathione (GSH).[12][13] This conjugation process renders the herbicide water-soluble and non-toxic to the plant, facilitating its sequestration and metabolism.
Caption: Mechanism of action of 2,2-dichloroacetamide as a herbicide safener.
This targeted enhancement of a specific metabolic pathway is a testament to the sophisticated interplay between small molecules and biological systems. Research has shown a good correlation between the effectiveness of various dichloroacetamide compounds as safeners and their ability to bind to specific protein sites in maize.[9][10]
Role in Pharmaceutical and Chemical Synthesis
2,2-Dichloroacetamide serves as a versatile intermediate in organic synthesis.[3] Its reactive sites, including the amide group and the dichloromethyl group, allow for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical candidates.
Safety and Toxicology
As with any chemical substance, proper handling and awareness of the potential hazards of 2,2-dichloroacetamide are paramount.
-
Hazards: It is classified as irritating to the eyes, respiratory system, and skin.[3] It may also cause sensitization by skin contact.[3]
-
Safety Precautions: When handling 2,2-dichloroacetamide, it is essential to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[3]
-
Toxicology: The intraperitoneal LDLo (lowest published lethal dose) in mice is reported as 1750 mg/kg.[1]
Conclusion: A Molecule of Continued Interest
2,2-Dichloroacetamide, despite its modest structure, has proven to be a molecule of significant scientific and industrial importance. Its role as a herbicide safener has had a profound impact on modern agriculture, enabling more effective weed control with minimal damage to valuable crops. Furthermore, its utility as a synthetic intermediate ensures its continued relevance in the broader field of chemical synthesis. For researchers and drug development professionals, a deep understanding of the chemical properties, structure, and biological interactions of 2,2-dichloroacetamide can unlock new avenues for innovation, from the design of more effective agrochemicals to the synthesis of novel therapeutic agents.
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Walton, J. D., & Casida, J. E. (1995). Specific binding of a dichloroacetamide herbicide safener in maize at a site that also binds thiocarbamate and chloroacetanilide herbicides. Plant Physiology, 109(1), 213–219. Retrieved from [Link]
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ChemBK. (n.d.). 2,2-Dichloroacetamide. Retrieved from [Link]
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Gowda, B. T., et al. (2007). 2,2-Dichloro-N-(2,5-dichlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4565. Retrieved from [Link]
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Hladik, M. L., & Schiffer, C. A. (2022). Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology Letters, 9(1), 53-59. Retrieved from [Link]
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Walton, J. D., & Casida, J. E. (1995). Specific Binding of a Dichloroacetamide Herbicide Safener in Maize at a Site That Also Binds Thiocarbamate and Chloroacetanilide Herbicides. Plant Physiology, 109(1), 213–219. Retrieved from [Link]
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Riechers, D. E., et al. (2010). Detoxification without Intoxication: Herbicide Safeners Activate Plant Defense Gene Expression. Plant Physiology, 153(1), 3-13. Retrieved from [Link]
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Latch, D. E., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 55(24), 16485–16495. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Acetamide, 2,2-dichloro-. In NIST Chemistry WebBook. Retrieved from [Link]
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Walton, J. D., & Casida, J. E. (1995). Specific binding of a dichloroacetamide herbicide safener in maize at a site that also binds thiocarbamate and chloroacetanilide. SciSpace. Retrieved from [Link]
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Assessment of the metabolism and toxicity of the dichloroacetamide safener benoxacor. (n.d.). Iowa Research Online. Retrieved from [Link]
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Riechers, D. E., et al. (2010). Detoxification without Intoxication: Herbicide Safeners Activate Plant Defense Gene Expression. Plant Physiology, 153(1), 3-13. Retrieved from [Link]
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Gowda, B. T., et al. (2008). 2,2-Dichloro-N-(4-chlorophenylsulfonyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 8), o1521. Retrieved from [Link]
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Scott, J. D., & Walton, J. D. (1997). Herbicide Safener-Binding Protein of Maize : Purification, Cloning, and Expression of an Encoding cDNA. Plant Physiology, 115(3), 1187–1197. Retrieved from [Link]
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